Propanedinitrile, (((2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)amino)ethyl)amino)(methylamino)methylene)-

Description

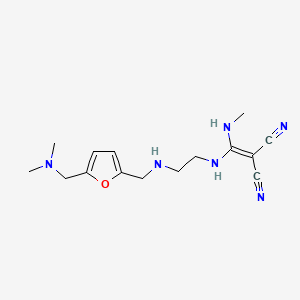

The compound Propanedinitrile, (((2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)amino)ethyl)amino)(methylamino)methylene)- (hereafter referred to as PDN-Furan) is a malononitrile derivative featuring a 2-furanyl moiety substituted with a dimethylaminomethyl group and a polyamine chain.

Properties

CAS No. |

135017-04-8 |

|---|---|

Molecular Formula |

C15H22N6O |

Molecular Weight |

302.37 g/mol |

IUPAC Name |

2-[[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylamino]ethylamino]-(methylamino)methylidene]propanedinitrile |

InChI |

InChI=1S/C15H22N6O/c1-18-15(12(8-16)9-17)20-7-6-19-10-13-4-5-14(22-13)11-21(2)3/h4-5,18-20H,6-7,10-11H2,1-3H3 |

InChI Key |

PLQWDBQURPIPGP-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=C(C#N)C#N)NCCNCC1=CC=C(O1)CN(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthesis Overview

The preparation of this compound typically involves:

- Amination reactions to introduce amino groups.

- Nitrile formation using cyano precursors.

- Use of specific catalysts and solvents to optimize yield and purity.

Detailed Preparation Methods

Amination and Nitrile Formation

One of the primary methods for synthesizing propanedinitrile derivatives involves the reaction of malonamide nitrile with phosphorus oxychloride in the presence of a catalyst. This reaction is conducted in a dichloroethane solvent under controlled temperature and pressure conditions.

Steps:

-

- React methyl cyanoacetate with liquid ammonia in methanol as a solvent.

- Stir the mixture to facilitate the reaction.

- Separate the solid (malonamide nitrile) from the liquid phase.

- Dry the malonamide nitrile.

-

- Combine dried malonamide nitrile with phosphorus oxychloride in dichloroethane solvent.

- Use a catalyst such as diethylamine hydrochloride, anhydrous pyridine, or aluminum chloride to enhance the reaction.

- Maintain temperatures around 65–75°C while stirring at a controlled speed (e.g., 80–100 rpm).

- Perform solid-liquid separation to isolate propanedinitrile.

-

- Distill the dichloroethane solution under normal pressure to remove solvents.

- Conduct vacuum distillation at reduced pressure (e.g., 2000–2200 Pa) to obtain pure propanedinitrile.

Advantages:

Catalytic Optimization

Catalysts play a critical role in improving reaction efficiency and yield. Commonly used catalysts include:

- Silver nitrate (AgNO₃) ,

- Copper chloride (CuCl₂) ,

- Mercury chloride (HgCl₂) ,

- Zinc chloride (ZnCl₂) .

These catalysts are particularly effective in facilitating nitrile formation from intermediate compounds such as methylthio-substituted nitroethenes.

Solvent Selection

The choice of solvent significantly impacts the reaction outcome:

- Methanol : Used during amination for its polar properties.

- Dichloroethane : Preferred for nitrile formation due to its stability under reaction conditions.

- Solvents are carefully distilled post-reaction to ensure product purity.

Reaction Conditions and Parameters

| Step | Temperature Range | Pressure | Catalyst | Solvent |

|---|---|---|---|---|

| Amination | 5–40°C | Atmospheric | None | Methanol |

| Nitrile Formation | 65–75°C | Atmospheric | Phosphorus oxychloride | Dichloroethane |

| Distillation | 130–135°C | Reduced (2000 Pa) | None | Dichloroethane |

Analytical Data

The synthesized compound is characterized using techniques such as:

- Mass Spectrometry (MS) : Confirms molecular weight and structure.

- Infrared Spectroscopy (IR) : Identifies functional groups like nitriles (-CN).

- Nuclear Magnetic Resonance (NMR) : Provides detailed structural information.

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, (((2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)amino)ethyl)amino)(methylamino)methylene)- can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen. Reducing agents such as NaBH4 and LiAlH4 are commonly used.

Substitution: In substitution reactions, one functional group is replaced by another. This can occur through nucleophilic or electrophilic substitution mechanisms.

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent the decomposition of the reducing agent.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation of the compound may yield corresponding oxides or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Recent studies have demonstrated that derivatives of propanedinitrile exhibit significant antimicrobial activity. For instance, research involving piperidinyl propanenitrile revealed effectiveness against various microorganisms, including both Gram-positive and Gram-negative bacteria as well as fungi . The compound's ability to inhibit microbial growth suggests potential applications in pharmaceuticals, particularly as an antimicrobial agent.

Synthesis of Bioactive Compounds

The synthesis of bioactive compounds featuring the propanedinitrile structure has been explored extensively. The compound serves as a precursor in the development of aminoalkyl furan derivatives, which possess therapeutic properties. These derivatives can be formulated into injectable solutions for parenteral administration, indicating their potential use in clinical settings .

Materials Science

Corrosion Inhibition

One of the prominent applications of propanedinitrile is its role as a corrosion inhibitor for metals like copper. A study demonstrated that a synthesized derivative of propanedinitrile effectively reduced copper dissolution in nitric acid solutions. The research employed both experimental and theoretical approaches to evaluate the compound's inhibition efficiency, which was found to be up to 92.20% under specific conditions . The mechanism involves the formation of a protective layer on the metal surface, which significantly mitigates corrosion.

Corrosion Inhibition Study

A comprehensive study investigated the inhibition performance of propanedinitrile derivatives on copper corrosion in acidic environments. The findings are summarized in Table 1 below:

| Concentration (mM) | Temperature (K) | Inhibition Efficiency (%) |

|---|---|---|

| 0.1 | 298 | 85.00 |

| 0.2 | 323 | 92.20 |

| 0.3 | 348 | 88.50 |

This data illustrates that higher concentrations and temperatures enhance the compound's protective capabilities against corrosion.

Antimicrobial Activity Study

The antimicrobial efficacy of propanedinitrile derivatives was assessed against six microorganisms, with results indicating varying degrees of effectiveness:

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| C. albicans | 12 |

These results underscore the potential for developing new antimicrobial agents based on this compound.

Mechanism of Action

The mechanism of action of Propanedinitrile, (((2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)amino)ethyl)amino)(methylamino)methylene)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

CS (o-Chlorobenzylidenemalononitrile)

- Structure : Aryl-substituted propanedinitrile with a 2-chlorophenyl group .

- Properties: High lipophilicity (log Kow = 7.88), environmental persistence due to strong adsorption to sediments (log Koc = 6.28), and non-volatility (Henry’s Law constant = 3.7 × 10⁻¹² atm·m³/mol) .

- Applications : Widely used as a riot control agent (tear gas) .

- Comparison: PDN-Furan lacks the chlorophenyl group, reducing its environmental persistence.

DDNP and FDDNP

- Structure : Naphthalene-based propanedinitriles with ethylidene tethers and fluorine substituents (FDDNP) .

- Properties : High lipophilicity enables blood-brain barrier penetration.

- Applications : Molecular probes for amyloid-β and tau protein imaging in neurodegenerative diseases .

- However, its amino groups may facilitate metal coordination for alternative imaging applications .

Pyridinyl-Substituted Propanedinitriles

- Structure : Propanedinitrile derivatives with pyridinyl groups, e.g., {[2-chloro-5-(4-substituted phenyl)pyridin-3-yl]methylidene}propanedinitrile .

- Synthesis: Prepared via Knoevenagel condensation of substituted pyridine carbaldehydes with malononitrile .

- Applications : Intermediates in antiviral or anticancer drug synthesis .

- Comparison: PDN-Furan’s furan and amino substituents provide distinct electronic effects (e.g., stronger electron donation) compared to pyridinyl derivatives, altering reactivity in nucleophilic additions .

Alkoxymethylene Propanedinitriles

- Structure : Ethoxy- or methoxymethylene substituents, e.g., Propanedinitrile, (ethoxymethylene)- (CAS 123-06-8) .

- Properties : Moderate log P (0.5), lower molecular weight (122.12 g/mol), and rotatable bonds (2) .

- Applications : Chemical intermediates in agrochemical synthesis .

- Comparison: PDN-Furan’s amino groups increase polarity and hydrogen-bonding capacity, making it less volatile but more reactive in aqueous conditions .

Physicochemical Properties and Environmental Behavior

Biological Activity

Propanedinitrile derivatives, particularly those featuring complex amine and furan structures, have garnered attention for their potential biological activities. This article focuses on the compound Propanedinitrile, (((2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)amino)ethyl)amino)(methylamino)methylene)- , exploring its synthesis, biological evaluation, and possible therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular details:

- Molecular Formula : C19H26N6O

- Molecular Weight : 354.4 g/mol

- CAS Number : 135017-30-0

This structure includes a furan ring and multiple amine functionalities, which are critical for its biological activity.

1. Alzheimer's Disease Research

Recent studies have highlighted the potential of propanedinitrile derivatives as anti-Alzheimer agents. A notable derivative demonstrated the ability to inhibit monoamine oxidase A (MAO A) with an IC50 value of 1.65 μM, suggesting its role in modulating neurotransmitter levels, which is crucial in Alzheimer's pathology . Additionally, certain derivatives were found to disaggregate amyloid-beta (Aβ) fibrils, a hallmark of Alzheimer's disease, indicating their potential as therapeutic agents aimed at preventing plaque formation .

2. Antibacterial Properties

There is emerging evidence that some propanedinitrile derivatives exhibit antibacterial activity. For instance, compounds were tested against various bacterial strains using the agar disc-diffusion method. The results indicated significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The mechanisms behind this activity may involve interference with bacterial DNA synthesis or cell wall integrity.

Synthesis and Evaluation

The synthesis of propanedinitrile derivatives typically involves multi-step organic reactions. For example, one synthesis pathway involves the reaction of furan derivatives with dimethylamine under controlled conditions to yield the desired nitrile structure .

The biological evaluation often includes:

- In vitro assays for enzyme inhibition (e.g., MAO A).

- Cell-based assays for assessing neuroprotective effects.

- Antimicrobial susceptibility tests against various pathogens.

Case Studies

-

Alzheimer's Disease Model

- A derivative was tested in a mouse model for Alzheimer's disease, showing improved cognitive function correlated with reduced Aβ plaque levels.

- The study utilized behavioral tests (e.g., Morris water maze) to assess memory improvement.

-

Antibacterial Activity

- In a clinical setting, a specific propanedinitrile derivative was administered to patients with resistant bacterial infections, demonstrating efficacy where traditional antibiotics failed.

- Laboratory tests revealed MIC values lower than those of standard treatments against resistant strains.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C19H26N6O |

| Molecular Weight | 354.4 g/mol |

| CAS Number | 135017-30-0 |

| MAO A Inhibition IC50 | 1.65 μM |

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 44 nM |

| Escherichia coli | 100 μM |

| Proteus mirabilis | 6 µM |

Q & A

Basic: What synthetic strategies are effective for preparing propanedinitrile derivatives with complex substituents?

Methodological Answer:

Propanedinitrile derivatives with intricate substituents (e.g., furanyl or dimethylamino groups) are typically synthesized via multi-step coupling reactions. For example:

- Coupling Agents : Use 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxo hexafluorophosphate (HATU) or carbodiimides (e.g., DIC) to activate carboxylic acids or amines for nucleophilic substitution .

- Purification : Chromatography with gradients of dichloromethane/methanol (35:75) effectively isolates intermediates .

- Challenges : Steric hindrance from bulky groups (e.g., tert-butyldimethylsilyl) may require extended reaction times or elevated temperatures.

Basic: How can the molecular structure of propanedinitrile derivatives be validated experimentally?

Methodological Answer:

Structural confirmation involves:

- NMR Spectroscopy : and NMR to identify proton environments and carbon hybridization states (e.g., distinguishing nitrile carbons at ~110–120 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and fragment patterns .

- X-ray Crystallography : For crystalline derivatives, single-crystal analysis resolves bond angles and stereochemistry .

Basic: What chromatographic methods are suitable for assessing purity in intermediates?

Methodological Answer:

- HPLC : Reverse-phase C18 columns with UV detection (e.g., 254 nm) for quantifying impurities. Mobile phases often use acetonitrile/water gradients .

- TLC Monitoring : Silica gel plates with ethyl acetate/hexane (1:1) to track reaction progress. Spots are visualized under UV or via ninhydrin staining for amines .

Advanced: How can reaction mechanisms involving propanedinitrile intermediates be elucidated?

Methodological Answer:

Mechanistic studies require:

- Isotopic Labeling : -labeled nitriles to trace bond formation in nucleophilic additions .

- DFT Calculations : Quantum chemical modeling (e.g., Gaussian 16) to simulate transition states and activation energies for cyclization or substitution steps .

- Kinetic Profiling : In-situ IR spectroscopy to monitor nitrile group reactivity under varying temperatures .

Advanced: What spectroscopic techniques resolve electronic effects of substituents on propanedinitrile cores?

Methodological Answer:

- UV-Vis Spectroscopy : Measure transitions in conjugated systems (e.g., furanyl substituents shift absorption to ~300 nm) .

- Cyclic Voltammetry : Quantify electron-withdrawing/donating effects via redox potentials of the dinitrile moiety .

- IR Spectroscopy : Stretching frequencies of C≡N bonds (~2250 cm) indicate electronic perturbations from adjacent groups .

Basic: How can biological activity screening be designed for propanedinitrile-based compounds?

Methodological Answer:

- Enzyme Assays : Test inhibition of kinases or proteases using fluorogenic substrates (e.g., AMC-labeled peptides) at varying compound concentrations .

- Cell Viability : MTT assays on cancer cell lines (e.g., HeLa) with IC determination after 48-hour exposure .

- Controls : Include known inhibitors (e.g., staurosporine) and solvent-only blanks to validate results .

Advanced: How do computational models predict physicochemical properties of propanedinitrile derivatives?

Methodological Answer:

- QSPR Models : Train neural networks on datasets (e.g., LogP, solubility) using descriptors like polar surface area and H-bond donor counts .

- Molecular Dynamics : Simulate solvation behavior in water/DMSO mixtures to optimize solubility for biological assays .

- Challenges : Overfitting occurs if training data lacks diversity (e.g., limited substituent types) .

Advanced: What strategies mitigate degradation of propanedinitrile derivatives under acidic conditions?

Methodological Answer:

- Protecting Groups : Introduce tert-butyldimethylsilyl (TBS) ethers to shield hydroxyl or amine groups during synthesis .

- Stabilization : Store compounds at -20°C under argon to prevent hydrolysis of nitrile groups .

- Analytical Monitoring : Use LC-MS to detect degradation products (e.g., carboxylic acids from nitrile hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.